2-methyl-6-(1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse chemical and biological properties. The presence of both pyridine and pyrazole rings in its structure makes it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack cyclization-formylation of hydrazones derived from acetophenones and 2-hydrazinylpyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(1H-pyrazol-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
2-methyl-6-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-methyl-6-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in electron transfer processes, influencing redox reactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-(1-methylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole
Uniqueness
2-methyl-6-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in chemical synthesis and biological applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-3-2-4-9(12-7)8-5-10-11-6-8/h2-6H,1H3,(H,10,11) |
InChI Key |
LLQYJCJFDUYSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.